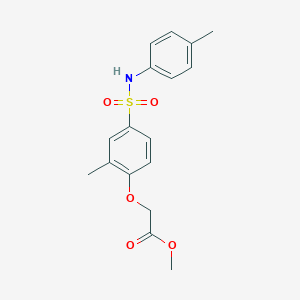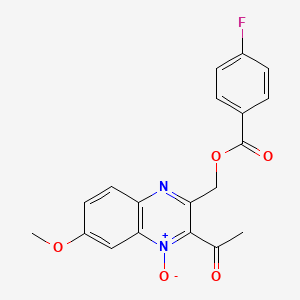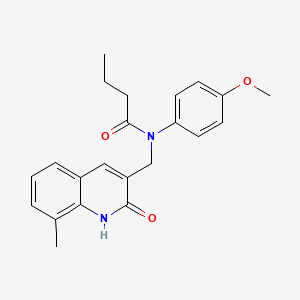
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide, also known as HMQB, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in biomedical research.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide is not fully understood. However, studies have shown that this compound exerts its anticancer and neuroprotective effects through multiple mechanisms. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress-induced cell death. This compound has also been shown to increase the levels of intracellular calcium, which can activate the caspase pathway and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide is its potent anticancer and neuroprotective properties. This compound has been shown to be effective in vitro and in vivo, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide research. One of the most promising directions is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of the potential applications of this compound in other diseases, such as cardiovascular disease and diabetes. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in biomedical research. Its potent anticancer and neuroprotective properties make it a promising candidate for further research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Synthesis Methods
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide can be synthesized through a multistep process starting from 8-methylquinoline. The synthesis method involves the reaction of 8-methylquinoline with paraformaldehyde to form 8-methylquinoline-2-formaldehyde, which is then reacted with 4-methoxybenzylamine to form the intermediate product. The intermediate product is then reacted with butyryl chloride to form this compound.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide has been studied extensively for its potential applications in biomedical research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anticancer properties, this compound has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and can protect neurons from oxidative stress-induced cell death. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-6-20(25)24(18-9-11-19(27-3)12-10-18)14-17-13-16-8-5-7-15(2)21(16)23-22(17)26/h5,7-13H,4,6,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSZFRXUDHYPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

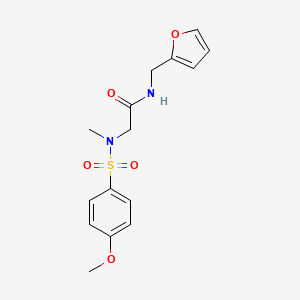

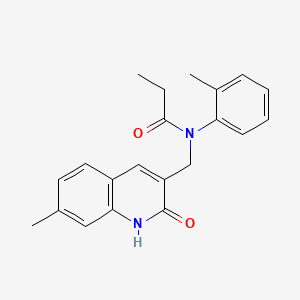
![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
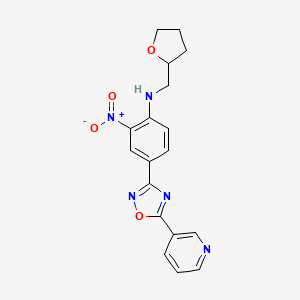
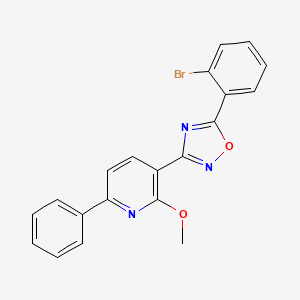
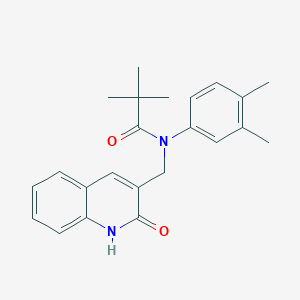
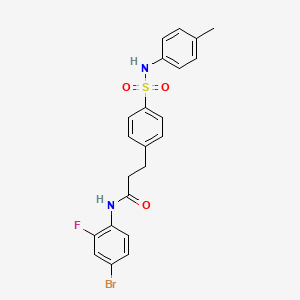
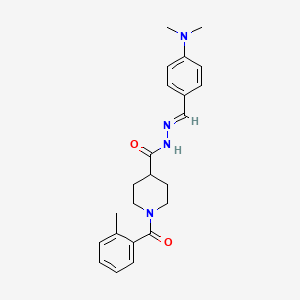
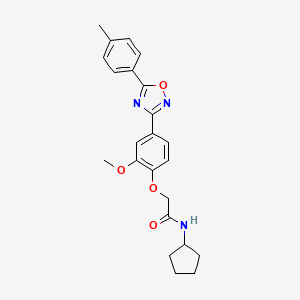
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)
